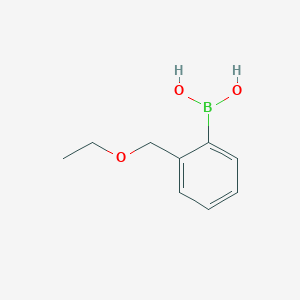

(2-(Ethoxymethyl)phenyl)boronic acid

Beschreibung

Significance of Organoboron Compounds in Modern Organic Synthesis and Catalysis

Organoboron compounds have become indispensable tools in modern organic synthesis and catalysis. nih.govwikipedia.org Their utility stems from their stability, low toxicity, and versatile reactivity. mdpi.com One of the most prominent applications of organoboron compounds, particularly boronic acids, is in the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.orgyoutube.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, enabling the construction of complex molecular architectures such as biaryls, which are common motifs in pharmaceuticals and functional materials. nih.govlibretexts.orgnih.gov Beyond cross-coupling reactions, organoboron compounds are also utilized in various other transformations, including as protecting groups for diols. wikipedia.org

Contextualizing Arylboronic Acids: Structure-Reactivity Paradigms

Arylboronic acids, characterized by a boronic acid group [-B(OH)2] attached to an aromatic ring, are a cornerstone of organoboron chemistry. wikipedia.org Their reactivity is governed by the electronic and steric properties of the substituents on the aryl ring. Electron-donating groups generally enhance the nucleophilicity of the organic fragment, while electron-withdrawing groups can influence the acidity of the boronic acid. The position of the substituent (ortho, meta, or para) also plays a crucial role in determining the compound's reactivity and physical properties. researchgate.net For instance, the acidity of phenylboronic acids is sensitive to the electronic nature of the substituent. nih.gov

Specific Focus on Ortho-Substituted Phenylboronic Acids

The presence of a substituent at the ortho position to the boronic acid group can lead to unique reactivity patterns due to steric hindrance and potential intramolecular interactions. researchgate.net These interactions can influence the conformation of the molecule and the accessibility of the boron center, thereby affecting reaction rates and selectivity. researchgate.net

Rationale for Investigating (2-(Ethoxymethyl)phenyl)boronic Acid

The investigation into this compound is driven by the desire to understand how the specific ortho-ethoxymethyl substituent modulates the properties and reactivity of the phenylboronic acid core. This particular substitution pattern offers a unique combination of steric bulk and the potential for the ether oxygen to interact with the boronic acid moiety, which could lead to novel applications in catalysis and materials science.

Role of the Ethoxymethyl Moiety as a Functional Group and Potential Ligand

The ethoxymethyl group in this compound serves as more than just a sterically bulky substituent. The oxygen atom within this group can act as a Lewis base, potentially engaging in intramolecular coordination with the Lewis acidic boron center. researchgate.net This interaction can stabilize the compound and influence its reactivity in processes like the Suzuki-Miyaura coupling. Furthermore, the ethoxymethyl group can act as a handle for further functionalization or as a coordinating ligand to a metal center in a catalytic complex. Phenylboronic acids with ortho-alkoxy substituents have been noted for their ability to form strong intramolecular hydrogen bonds, which can lead to the formation of distinct monomeric structures. researchgate.net

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the properties of closely related compounds provide valuable insights.

| Property | Value (for related compounds) | Reference |

| Molecular Formula | C9H12BFO3 (for (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid) | chemscene.com |

| Molecular Weight | 198.00 g/mol (for (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid) | chemscene.com |

| CAS Number | 1333391-62-0 (for (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid) | chemscene.com |

| Molecular Weight | 165.98 g/mol (for (2-(Methoxymethyl)phenyl)boronic acid) | bldpharm.com |

| CAS Number | 126617-98-9 (for (2-(Methoxymethyl)phenyl)boronic acid) | bldpharm.com |

| Appearance | White to Yellow Solid (for (2-(Methoxymethyl)phenyl)boronic acid) |

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. wikipedia.orgnih.gov A plausible synthetic route for this compound would involve the following steps, adapted from the synthesis of similar compounds such as 2-(methoxymethoxy)phenylboronic acid. chemicalbook.com

First, 1-bromo-2-(ethoxymethyl)benzene (B1287483) would be treated with a strong base like tert-butyllithium (B1211817) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the corresponding aryllithium species. Subsequently, a trialkyl borate, for instance, trimethyl borate, is added to the reaction mixture. The aryllithium reagent attacks the boron atom, leading to the formation of a boronate ester intermediate. Finally, the reaction is quenched with an acidic aqueous solution, which hydrolyzes the boronate ester to yield the desired this compound. The product can then be isolated and purified using standard techniques like extraction and crystallization.

Research Findings and Applications

While specific research articles focusing solely on this compound are limited, its utility can be inferred from studies on analogous ortho-substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. The presence of the ortho-ethoxymethyl group is expected to influence the transmetalation step of the catalytic cycle. The steric bulk of the substituent may affect the rate of reaction, and any intramolecular coordination between the ether oxygen and the boron atom could modulate the electronic properties of the aryl group being transferred.

In a typical Suzuki-Miyaura coupling, this compound would be reacted with an aryl halide in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and would likely need to be optimized for this specific substrate.

Structure

2D Structure

Eigenschaften

IUPAC Name |

[2-(ethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBVDEHEAYWGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629654 | |

| Record name | [2-(Ethoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-56-5 | |

| Record name | B-[2-(Ethoxymethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Ethoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 2 Ethoxymethyl Phenyl Boronic Acid

Overview of Established Routes for Arylboronic Acid Synthesis

The preparation of arylboronic acids is a cornerstone of modern synthetic chemistry, primarily due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction. beilstein-journals.orgnih.gov Methodologies for their synthesis have evolved to offer high efficiency, functional group tolerance, and regioselectivity. beilstein-journals.org These methods generally involve either the direct functionalization of a C-H bond on the aromatic ring or the conversion of a pre-functionalized arene, such as an aryl halide, into the desired boronic acid. mdpi.com

Direct Boronylation Reactions

Direct borylation reactions represent an atom-economical approach to synthesizing arylboronic acids by converting a C-H bond directly into a C-B bond. mdpi.com This avoids the need for pre-functionalized starting materials like aryl halides.

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct synthesis of arylboronic acids. core.ac.uk These reactions typically employ an iridium catalyst, often in conjunction with a bipyridine ligand, to react with an arene and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). youtube.com The regioselectivity of these reactions is a critical aspect. For substrates with directing groups, borylation often occurs at sterically accessible positions. nih.govresearchgate.net While many iridium catalysts tend to favor borylation at the meta and para positions due to steric hindrance at the ortho position, the ethoxymethyl group's electronic and coordinating properties could potentially influence the reaction's outcome. nih.govresearchgate.netrsc.org However, specific examples of iridium-catalyzed C-H borylation directed by an ethoxymethyl group to exclusively yield the ortho isomer, (2-(Ethoxymethyl)phenyl)boronic acid, are not prominently documented in the literature, which often favors meta or para products depending on the catalytic system. nih.govresearchgate.net

The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, is a highly reliable and widely used method for accessing arylboronic esters. beilstein-journals.orgnih.govresearchgate.net This method offers excellent functional group compatibility and is effective for a broad range of substrates, including electron-rich and electron-deficient aryl halides. nih.govnih.gov

The synthesis of this compound pinacol (B44631) ester can be readily envisioned via this route, starting from 1-bromo-2-(ethoxymethyl)benzene (B1287483). The reaction would typically proceed by treating the aryl bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Miyaura Borylation

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Aryl Halide | 1-Bromo-2-(ethoxymethyl)benzene | Substrate |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Borylating Agent |

| Catalyst | Pd(OAc)₂ / SPhos | Catalytic System |

| Base | K₃PO₄ | Activator |

| Solvent | THF / Dioxane | Reaction Medium |

| Temperature | Room Temperature to Reflux | Reaction Condition |

This table represents a generalized system based on established literature for Miyaura borylation reactions. nih.gov

Organometallic Routes

Organometallic routes involve the formation of a carbon-metal bond on the aromatic ring, followed by quenching with a boron-containing electrophile. These methods are particularly effective for achieving specific regioselectivity.

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the position adjacent to a directing metalation group (DMG). wikipedia.orgbaranlab.orgorganic-chemistry.org The heteroatom in the DMG coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium, facilitating the deprotonation of the nearest (ortho) C-H bond to form a stable aryllithium intermediate. wikipedia.orgstrath.ac.uk This intermediate can then be trapped with an electrophile.

The ethoxymethyl group can function as an effective DMG. The oxygen atoms can chelate the lithium cation, directing deprotonation specifically to the C2 position of the benzene (B151609) ring. Subsequent reaction of the resulting aryllithium species with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup, yields this compound. bris.ac.uknih.gov This lithiation-borylation sequence is a highly effective and regioselective method for the preparation of this specific compound. A similar procedure has been documented for the closely related (2-(methoxymethoxy)phenyl)boronic acid, achieving a 71% yield. chemicalbook.com

Table 2: Lithiation-Borylation of (Ethoxymethyl)benzene Precursor

| Step | Reagent | Conditions | Purpose |

|---|---|---|---|

| 1. Metalation | tert-Butyllithium (B1211817) | THF/Pentane, -78 °C | Formation of the ortho-lithiated intermediate |

| 2. Borylation | Trimethyl borate | -78 °C to Room Temp. | Trapping of the organolithium with the borylating agent |

| 3. Hydrolysis | Aqueous NH₄Cl / Acid | Room Temp. | Quenching and protonolysis to afford the final boronic acid |

This data is adapted from a reported synthesis of the analogous (2-(methoxymethoxy)phenyl)boronic acid. chemicalbook.com

An alternative organometallic approach involves the formation of a Grignard or organolithium reagent from a corresponding aryl halide through metal-halogen exchange. google.comnih.govmasterorganicchemistry.com For instance, 1-bromo-2-(ethoxymethyl)benzene can be treated with magnesium metal to form the Grignard reagent, (2-(ethoxymethyl)phenyl)magnesium bromide. libretexts.orggoogle.com Similarly, reaction with an alkyllithium reagent like n-butyllithium or tert-butyllithium at low temperature would generate the corresponding aryllithium species via lithium-halogen exchange. chemicalbook.com

This organometallic intermediate is then reacted with a trialkyl borate ester (e.g., B(OMe)₃ or B(OiPr)₃). google.comgoogle.com The subsequent hydrolysis of the resulting boronate ester furnishes the target this compound. This method provides a reliable, high-yielding pathway to the desired product, starting from a readily available aryl halide. nih.gov

Design and Optimization of Synthetic Pathways for this compound

The efficient construction of this compound hinges on the logical assembly of its structural components. This involves the synthesis of a suitable precursor already bearing the ethoxymethyl group, followed by the regioselective introduction of the boronic acid at the ortho position. Optimization of reaction conditions at each stage is critical to maximize yield and purity.

Precursor Synthesis and Functionalization Strategies

The primary precursor for the synthesis of this compound is typically an ortho-substituted benzene derivative where one substituent can be converted to the boronic acid and the other is the ethoxymethyl group or a precursor to it. A common and commercially available starting material is 2-bromobenzyl alcohol.

The synthesis of the key intermediate, 1-bromo-2-(ethoxymethyl)benzene, can be achieved through the etherification of 2-bromobenzyl alcohol. This reaction, known as Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide, such as ethyl bromide or ethyl iodide. A variety of bases can be employed, with sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) being a common choice due to the irreversible deprotonation and the formation of gaseous hydrogen as the only byproduct.

Alternatively, phase-transfer catalysis can be utilized for the alkylation of alcohols, which can offer milder reaction conditions and easier work-up procedures. georganics.sk For instance, the reaction could be performed using a base like powdered potassium hydroxide (B78521) (KOH) in a nonpolar solvent with a phase-transfer catalyst. georganics.sk

Another approach to precursor synthesis involves the reduction of a corresponding aldehyde or ester. For example, if starting from 2-bromobenzaldehyde, a reduction step would yield 2-bromobenzyl alcohol, which can then be etherified as described above.

Table 1: Representative Precursor Synthesis Strategies

| Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|

| 2-Bromobenzyl alcohol | 1. NaH, THF 2. Ethyl bromide | 1-Bromo-2-(ethoxymethyl)benzene | Williamson Ether Synthesis |

| 2-Bromobenzyl bromide | Sodium ethoxide, Ethanol | 1-Bromo-2-(ethoxymethyl)benzene | Williamson Ether Synthesis |

| 2-Bromobenzaldehyde | 1. NaBH4, Methanol 2. NaH, THF, Ethyl iodide | 1-Bromo-2-(ethoxymethyl)benzene | Reduction followed by Etherification |

Introduction of the Boronic Acid Moiety at the Ortho-Position

With the precursor, 1-bromo-2-(ethoxymethyl)benzene, in hand, the next critical step is the introduction of the boronic acid group at the position formerly occupied by the bromine atom. The most common and effective method for this transformation is through a lithium-halogen exchange followed by quenching with a trialkyl borate ester. nih.gov

This process typically involves dissolving 1-bromo-2-(ethoxymethyl)benzene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, and cooling the solution to a low temperature (usually -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is then added dropwise. The organolithium reagent rapidly exchanges with the bromine atom to form an aryllithium intermediate. This intermediate is then treated with a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃). The aryllithium attacks the electrophilic boron atom of the borate ester, forming a boronate ester intermediate. Finally, acidic workup (e.g., with aqueous HCl or NH₄Cl) hydrolyzes the boronate ester to yield the desired this compound. nih.govgoogle.com

An alternative route is the Grignard reaction. nih.gov In this method, 1-bromo-2-(ethoxymethyl)benzene is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, (2-(ethoxymethyl)phenyl)magnesium bromide. This organometallic species is then reacted with a trialkyl borate in a similar fashion to the lithiation route, followed by acidic hydrolysis to afford the final product. nih.govgoogle.com While often effective, Grignard reactions can sometimes be more sluggish to initiate than lithium-halogen exchange.

Reaction Conditions Optimization for Yield and Selectivity

The optimization of reaction conditions is paramount for achieving high yields and selectivity in the synthesis of this compound. Several factors can be fine-tuned:

Temperature: The lithium-halogen exchange is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent or the ethoxymethyl group.

Reagents and Solvents: The choice of organolithium reagent (n-BuLi vs. t-BuLi) and the borate ester can influence the reaction efficiency. The solvents must be scrupulously dried as organolithium and Grignard reagents are highly reactive towards water.

Reaction Time: Sufficient time must be allowed for both the metal-halogen exchange and the subsequent reaction with the borate ester to go to completion. Monitoring the reaction by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can help determine the optimal reaction time.

Work-up Procedure: The pH of the aqueous workup is important for the efficient hydrolysis of the boronate ester and the isolation of the boronic acid.

Orthogonal experiments can be designed to systematically investigate the influence of various parameters, such as temperature, reaction time, and molar ratios of reactants, to identify the optimal conditions for the synthesis. nih.gov

Table 2: General Reaction Parameters for Boronic Acid Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | -78 °C to 0 °C | Minimizes side reactions and decomposition of organometallic intermediates. google.com |

| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and compatible with organometallic reagents. |

| Lithiation Reagent | n-Butyllithium or tert-Butyllithium | Efficient for lithium-halogen exchange. |

| Borating Agent | Trimethyl borate or Triisopropyl borate | Electrophilic boron source. Triisopropyl borate can sometimes give higher yields due to reduced side reactions. |

| Work-up | Aqueous acid (e.g., HCl, NH₄Cl) | Hydrolyzes the boronate ester to the boronic acid. nih.gov |

Advanced Synthetic Techniques and Protection/Deprotection Strategies

For more complex syntheses involving this compound or its derivatives, advanced techniques such as the use of protecting groups and modular synthesis approaches become essential.

Application of Protecting Groups for Sensitive Functionalities

In the synthesis of this compound itself from 1-bromo-2-(ethoxymethyl)benzene, the ethoxymethyl group is generally stable to the reaction conditions. However, if other sensitive functional groups were present on the aromatic ring, their protection would be necessary. For instance, a hydroxyl or amino group would be deprotonated by the organolithium or Grignard reagent and would need to be protected.

Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), which are stable to basic and organometallic reagents but can be removed under acidic or fluoride-mediated conditions. Amino groups can be protected as carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

The boronic acid moiety itself can be considered sensitive to certain reaction conditions and may require protection. While often used directly, boronic acids can be converted to more robust boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters. acs.org These esters are generally more stable to chromatography and a wider range of reaction conditions. The MIDA boronates are particularly noteworthy for their high stability and can be deprotected under mild basic conditions to regenerate the boronic acid. acs.org This strategy is especially useful in multi-step syntheses where the boronic acid functionality needs to be carried through several transformations.

Modular Synthesis Approaches for Analog Development

This compound is a valuable building block for modular synthesis, a strategy that allows for the rapid generation of a library of related compounds (analogs) by systematically varying the coupling partners. The most prominent application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction. nih.gov

In a typical modular approach, this compound can be coupled with a diverse range of aryl, heteroaryl, or vinyl halides or triflates in the presence of a palladium catalyst, a base, and a suitable solvent system. By changing the coupling partner, a wide variety of biaryl and related structures can be synthesized, each bearing the (2-ethoxymethyl)phenyl motif.

This modularity is highly valuable in fields like drug discovery, where the synthesis of numerous analogs is required to explore structure-activity relationships (SAR). acs.orgsynthical.com The this compound provides a constant fragment, while the variable component is introduced through the coupling partner.

Reactivity and Mechanistic Investigations of 2 Ethoxymethyl Phenyl Boronic Acid in Catalytic and Stoichiometric Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. (2-(Ethoxymethyl)phenyl)boronic acid is a valuable partner in these transformations, particularly in the widely utilized Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling: Scope and Limitations with this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biaryl synthesis, valued for its mild reaction conditions and tolerance of a wide array of functional groups. beilstein-journals.orgnih.govyoutube.com The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. youtube.com

The reactivity of this compound in this reaction is influenced by its ortho-substituent. The ether linkage may offer a site for coordination to the palladium center, potentially influencing the rate and selectivity of the reaction. This intramolecular interaction could facilitate the transmetalation step, which is often rate-limiting. However, significant steric hindrance from the ortho group can also impede the approach of the coupling partners to the catalyst, thereby slowing the reaction. beilstein-journals.orgnih.gov A common challenge with boronic acids is their propensity to undergo protodeboronation, a side reaction where the C-B bond is cleaved by a proton source. This can be mitigated by careful selection of reaction conditions. Furthermore, boronic acids can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines, which can also participate in the catalytic cycle. youtube.com

The choice of the palladium catalyst and its associated ligands is critical for a successful Suzuki-Miyaura coupling. Ligands stabilize the palladium center, modulate its reactivity, and influence the rates of the individual steps in the catalytic cycle.

Phosphine-based ligands are widely employed in Suzuki-Miyaura reactions. Electron-rich and sterically bulky phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biaryl phosphines (e.g., XPhos, SPhos), are known to be highly effective. These ligands promote the oxidative addition step and facilitate the reductive elimination. For a substrate like this compound, the steric bulk of the ligand must be balanced to allow for efficient coupling without being overly hindered.

N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines. They form strong bonds with the palladium center, creating highly stable and active catalysts. These catalysts are often more resistant to decomposition at higher temperatures and can be effective for coupling challenging substrates, including those with significant steric hindrance. The use of NHC-Pd complexes could be advantageous for reactions involving this compound, potentially leading to higher yields and faster reaction times.

The potential for the ortho-ethoxymethyl group to chelate to the palladium center could influence the choice of the optimal ligand. nih.gov A bidentate chelation involving the boronic acid's oxygen atoms and the ether oxygen could stabilize the transition state during transmetalation.

The choice of solvent and base is crucial for the efficiency and selectivity of the Suzuki-Miyaura reaction. The base plays a key role in activating the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.

Bases commonly used include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and nature of the base can significantly impact the reaction outcome. For a sterically hindered boronic acid, a stronger base might be required to facilitate the formation of the active boronate species.

Solvents for Suzuki-Miyaura couplings are typically a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF). The presence of water is often beneficial as it helps to dissolve the inorganic base and can facilitate the formation of the active palladium-hydroxo species. The solubility of this compound and the electrophilic coupling partner in the chosen solvent system is also a critical factor for achieving efficient reaction kinetics.

The following table summarizes the general effects of different solvents and bases on the Suzuki-Miyaura coupling reaction.

| Factor | Examples | General Effect on Reaction |

| Solvent | Toluene, Dioxane, THF, Ethanol, Water | Influences solubility of reactants and catalyst; can affect catalyst activity and stability. Biphasic systems with water are common. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOH | Activates the boronic acid to the more nucleophilic boronate; its strength and solubility can impact reaction rate and yield. |

This compound can be coupled with a variety of electrophilic partners. The reactivity of the electrophile generally follows the order: I > Br > OTf > Cl.

Aryl Halides: Aryl iodides and bromides are the most common coupling partners due to their high reactivity. Aryl chlorides are more challenging to activate but can be effectively coupled using specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) or NHC ligands.

Aryl Triflates and other Pseudohalides: Aryl triflates (-OTf) are also excellent substrates for Suzuki-Miyaura couplings. They are often more readily available than the corresponding halides. Other pseudohalides, such as tosylates and mesylates, can also be used, though they may require more forcing conditions or highly active catalysts.

The steric hindrance of the ortho-ethoxymethyl group on the boronic acid may necessitate the use of more reactive electrophiles or more potent catalyst systems to achieve high yields, especially when coupling with sterically demanding partners.

Other Pd-Catalyzed Transformations (e.g., Carbonylations, Hydroarylations)

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other palladium-catalyzed transformations, although specific examples in the literature are scarce.

Carbonylations: Palladium-catalyzed carbonylation reactions introduce a carbonyl group into a molecule, often using carbon monoxide (CO) gas. In a process analogous to the Suzuki-Miyaura coupling, an arylboronic acid can be coupled with an organohalide and CO to form a ketone. The conditions for such reactions would need to be carefully optimized to favor the desired carbonylation product over the direct cross-coupling product.

Hydroarylations: Palladium-catalyzed hydroarylation involves the addition of a C-H bond of an arene across a C-C multiple bond. While direct C-H activation is one pathway, arylboronic acids can also serve as the aryl source in related transformations. For instance, the reductive hydroarylation of dienes can be achieved using arylboronic acids.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient synthetic strategies. While specific MCRs explicitly employing this compound are not widely reported, boronic acids, in general, are valuable components in such reactions. For example, in a palladium-catalyzed MCR, an arylboronic acid could be combined with an allene (B1206475) and an organohalide to generate complex molecular scaffolds in a single step. The unique steric and electronic properties of this compound could impart interesting selectivity in such transformations.

Petasis-Type Reactions: Scope and Stereochemical Outcomes

A thorough search for the application of This compound in Petasis-type reactions yielded no specific results. Consequently, there is no available information detailing the scope of its reactivity with various amines and carbonyl compounds or the stereochemical outcomes of such reactions. The Petasis reaction is a versatile three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.orgmdpi.com While the reaction is well-documented for a wide range of aryl- and vinylboronic acids, specific studies detailing the performance and stereoselectivity of This compound are not present in the surveyed literature. mdpi.comnih.gov

Three-Component Coupling Variations

Investigations into three-component coupling variations involving This compound did not provide any specific examples or data. Multicomponent reactions are highly efficient for building molecular complexity, and boronic acids are key reagents in many such processes. nih.govresearchgate.net However, literature detailing the participation of This compound in variations of the Petasis reaction or other three-component couplings could not be located.

Boronic Acid Catalysis (BAC) Mediated Processes

While boronic acid catalysis is a growing field for promoting various organic transformations, no specific studies were found that utilize This compound as a catalyst. researchgate.netrsc.org

Catalytic Activation of Hydroxy-Functionalized Substrates

There is no available research describing the use of This compound for the catalytic activation of hydroxy-functionalized substrates. Boronic acids can act as Lewis acids to activate alcohols and diols for subsequent reactions, but the catalytic activity of this specific compound has not been reported. researchgate.netrsc.org

Facilitation of Amide Bond Formation and Related Condensation Reactions

A search for the use of This compound as a catalyst for amide bond formation or other condensation reactions did not yield any specific findings. Arylboronic acids, particularly those with electron-withdrawing groups, are known to catalyze the direct dehydrative coupling of carboxylic acids and amines. nih.govnih.gov However, the catalytic efficacy and substrate scope for This compound in this context have not been documented.

Role of Intramolecular Coordination by the Ethoxymethyl Group in Catalytic Activity

No mechanistic investigations or research findings are available that discuss the potential role of intramolecular coordination by the ortho-ethoxymethyl group in This compound on its catalytic activity. The presence of a coordinating group at the ortho position can significantly influence the Lewis acidity and catalytic properties of a phenylboronic acid, but this specific aspect has not been explored for this compound in the available literature.

Other Significant Reactivity Profiles

A general search for other significant reactivity profiles of This compound did not uncover any specific documented applications or studies outside of its general use as a building block in reactions common to arylboronic acids, such as Suzuki-Miyaura cross-coupling. nih.gov

Rhodium-Catalyzed Conjugate Addition Reactions

The rhodium-catalyzed conjugate addition, or 1,4-addition, of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful and widely utilized method for the formation of carbon-carbon bonds. This reaction allows for the introduction of an aryl or vinyl group at the β-position of an electron-deficient olefin. The general mechanism for the rhodium-catalyzed conjugate addition of an arylboronic acid proceeds through a well-established catalytic cycle involving several key rhodium(I) intermediates.

The catalytic cycle is initiated by the transmetalation of the aryl group from the boronic acid to a rhodium(I)-hydroxo complex, which is typically generated in situ in aqueous media. This step forms an aryl-rhodium(I) intermediate. Subsequently, the electron-deficient alkene coordinates to the rhodium center, followed by migratory insertion of the aryl group to the β-carbon of the alkene. This insertion step forms an oxa-π-allylrhodium(I) enolate intermediate. The final step involves hydrolysis of this rhodium enolate, which releases the β-arylated product and regenerates the rhodium(I)-hydroxo catalyst, allowing the catalytic cycle to continue.

While specific experimental data for the rhodium-catalyzed conjugate addition of this compound is not extensively detailed in the searched literature, the expected reactivity would follow the general pathway described. The electronic nature of the ethoxymethyl group, being weakly electron-donating, is not anticipated to significantly inhibit the transmetalation step electronically. However, its steric bulk would be the primary factor governing its reactivity in this transformation.

Table 1: General Parameters for Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids

| Parameter | Description | General Observation |

|---|---|---|

| Catalyst | Typically a Rh(I) precursor like [Rh(acac)(C₂H₄)₂] or [Rh(cod)₂]BF₄ with a phosphine ligand. | The choice of ligand is crucial for reactivity and enantioselectivity. |

| Solvent | Often a mixture of an organic solvent (e.g., dioxane, THF) and water. | Water is often essential for the formation of the active rhodium-hydroxo species. |

| Base | A base is often required to facilitate the transmetalation step. | The choice and amount of base can significantly impact the reaction outcome. |

| Temperature | Reactions are often heated, typically in the range of 50-100 °C. | Higher temperatures can increase reaction rates but may also promote side reactions. |

Protodeboronation Studies and Factors Influencing Stability

Protodeboronation is a common and often undesired side reaction in processes that utilize organoboronic acids, such as Suzuki-Miyaura cross-coupling and rhodium-catalyzed additions. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively leading to the decomposition of the organoboronic acid. The stability of a boronic acid towards protodeboronation is influenced by several factors, including the electronic and steric nature of the substituents on the aryl ring, the pH of the reaction medium, and the temperature.

For arylboronic acids, the mechanism of protodeboronation can vary depending on the reaction conditions. Under acidic conditions, the reaction is generally thought to proceed via an electrophilic ipso-protonation of the aromatic ring. In basic media, the boronic acid exists as the more electron-rich boronate species ([ArB(OH)₃]⁻), which can also undergo protonolysis.

Furthermore, the pH of the medium is a critical factor. Kinetic studies on various arylboronic acids have shown that the rate of protodeboronation is highly pH-dependent. For many arylboronic acids, the rate of protodeboronation is significant under both strongly acidic and basic conditions. The stability is often greatest in a neutral or near-neutral pH range.

Table 2: Factors Influencing the Rate of Protodeboronation of Arylboronic Acids

| Factor | Influence on Stability | Rationale |

|---|---|---|

| pH | Highly influential; stability is often maximal at near-neutral pH. | The speciation of the boronic acid (neutral acid vs. anionic boronate) is pH-dependent, and both species have different susceptibilities to protonolysis. |

| Temperature | Higher temperatures generally increase the rate of protodeboronation. | Provides the necessary activation energy for the C-B bond cleavage. |

| Aryl Substituents | Both electronic and steric effects play a role. | Electron-withdrawing groups can sometimes stabilize the C-B bond, while bulky ortho substituents can have complex effects, sometimes increasing stability through steric shielding or decreasing it by promoting alternative decomposition pathways. |

| Solvent | The nature of the solvent can affect the reaction rate. | Protic solvents can act as a proton source, facilitating the reaction. |

Computational and Theoretical Studies on 2 Ethoxymethyl Phenyl Boronic Acid

Electronic Structure and Bonding Analysis

Computational chemistry provides a powerful lens through which to examine the intricate electronic properties and bonding characteristics of (2-(Ethoxymethyl)phenyl)boronic acid. These theoretical investigations offer insights that complement experimental findings and help to elucidate the behavior of this compound in chemical reactions.

Quantum Chemical Calculations of Ground State Geometries and Electronic Distributions

Detailed calculations on substituted phenylboronic acids reveal the delicate balance of forces at play. For instance, in 2-fluorophenylboronic acid, rotational isomerization around the C–B and B–O bonds leads to multiple energy minima. beilstein-journals.org A similar complexity is expected for this compound, where rotation around the C-C and C-O bonds of the ethoxymethyl group, in addition to the C-B and B-O bonds, will define a complex potential energy surface with several stable conformers.

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density and the nature of bonding within a molecule. researchgate.net For this compound, NBO analysis would likely reveal significant delocalization of electron density from the oxygen lone pairs of the ethoxymethyl group and the hydroxyl groups into the vacant p-orbital of the boron atom. This charge delocalization is a key factor in stabilizing the molecule. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for Phenylboronic Acid Derivatives

| Parameter | Phenylboronic Acid wikipedia.org | 2-Fluorophenylboronic Acid (Conformer 1a) beilstein-journals.org |

| C-B Bond Length (Å) | ~1.55 | Not specified |

| B-O Bond Lengths (Å) | ~1.37 | Not specified |

| C-C-B Bond Angle (°) | ~121 | Not specified |

| O-B-O Bond Angle (°) | ~114 | Not specified |

Analysis of the Boron Lewis Acidity and its Modulation by the Ethoxymethyl Substituent

Boronic acids are well-known Lewis acids, capable of accepting a pair of electrons into the vacant p-orbital on the boron atom. The strength of this Lewis acidity can be significantly influenced by the nature of the substituents on the phenyl ring. nih.govsdu.dk Electron-withdrawing groups typically enhance Lewis acidity, while electron-donating groups tend to decrease it.

Furthermore, the ortho-ethoxymethyl group can engage in intramolecular interactions, such as hydrogen bonding between the ether oxygen and a hydroxyl proton of the boronic acid group. This type of intramolecular coordination can stabilize the boronic acid and potentially influence its Lewis acidity by altering the electron density and availability of the boron p-orbital. Studies on related systems, such as 2-fluorophenylboronic acid, have shown that intramolecular hydrogen bonds can be a dominant factor in determining conformational preferences. beilstein-journals.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly DFT, has become an indispensable tool for mapping out the intricate pathways of chemical reactions involving boronic acids, such as the widely used Suzuki-Miyaura cross-coupling reaction.

Density Functional Theory (DFT) Studies of Transition States in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, involves the palladium-catalyzed reaction of a boronic acid with an organohalide. DFT calculations have been instrumental in elucidating the mechanism of this reaction, identifying the structures and energies of intermediates and transition states along the catalytic cycle. researchgate.net

For a reaction involving this compound, DFT studies would focus on the key steps of oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. The structure of the ortho-substituent can have a profound impact on the energy barrier of this step. The ethoxymethyl group could influence the approach of the boronic acid to the palladium complex through steric hindrance or by coordinating to the metal center, thus altering the geometry and energy of the transition state. While specific DFT studies on the cross-coupling of this compound are not detailed in the provided results, the principles derived from studies on other arylboronic acids are directly applicable. nih.gov

Elucidation of Catalytic Cycles in Boronic Acid Catalysis

Beyond being a substrate in cross-coupling reactions, boronic acids can also act as catalysts. Computational studies are crucial for understanding the mechanisms of these catalytic processes. researchgate.net For instance, boronic acids can catalyze reactions by activating substrates through Lewis acidic interactions.

A hypothetical catalytic cycle involving this compound as a catalyst would be modeled using DFT to map the entire reaction pathway. This would involve identifying the initial catalyst-substrate complex, the transition state for the key chemical transformation, and the product-catalyst complex, followed by catalyst regeneration. The ethoxymethyl substituent could play a role in modulating the catalytic activity by fine-tuning the Lewis acidity of the boron center or by participating in non-covalent interactions that stabilize key transition states.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of this compound is not static but exists as an equilibrium of different conformers. The relative energies of these conformers are dictated by a subtle interplay of steric and electronic effects, including intramolecular interactions.

Computational conformational analysis of substituted phenylboranes and phenylboronic acids has revealed the importance of intramolecular hydrogen bonding in determining the most stable conformers. beilstein-journals.orgresearchgate.net In the case of this compound, a key intramolecular interaction is the potential for a hydrogen bond to form between one of the acidic protons of the boronic acid group and the ether oxygen of the ethoxymethyl substituent. This would result in the formation of a stable six-membered ring.

Table 2: Potential Intramolecular Interactions in this compound

| Interaction Type | Description | Potential Effect |

| Intramolecular Hydrogen Bond | Between the boronic acid -OH and the ethoxymethyl oxygen | Stabilizes a specific conformation, influences Lewis acidity |

| Steric Repulsion | Between the ethoxymethyl group and the boronic acid group | Destabilizes planar conformations, raises rotational energy barriers |

| n → p* Interaction | Donation from oxygen lone pairs to the vacant boron p-orbital | Stabilizes the molecule, modulates electronic properties |

Influence of the Ethoxymethyl Chain on the Boron Environment

Computational and theoretical studies provide significant insights into the molecular structure and electronic properties of organoboron compounds. While specific computational data for this compound is not extensively available in the reviewed literature, valuable inferences can be drawn from studies on analogous ortho-substituted phenylboronic acids, particularly those with alkoxy groups.

Theoretical calculations on related ortho-substituted phenylboronic acids, such as (2-methoxyphenyl)boronic acid and (2-trifluoromethoxy)phenylboronic acid, have demonstrated the importance of the ortho-substituent in determining the molecule's conformational preferences and electronic structure. nih.gov For instance, Density Functional Theory (DFT) calculations have been employed to determine the most stable conformers of various phenylboronic acid derivatives by analyzing the potential energy surface with respect to the rotation around the C-B bond and the orientation of the hydroxyl groups of the boronic acid moiety. nih.gov

The key geometrical parameters that are typically analyzed in such computational studies include bond lengths, bond angles, and dihedral angles. For this compound, it is anticipated that the C-B bond length and the B-O bond lengths would be comparable to those in other phenylboronic acids. However, the dihedral angle between the phenyl ring and the boronic acid group is likely to be influenced by the steric bulk and conformational flexibility of the ethoxymethyl group.

To illustrate the typical geometric parameters obtained from computational studies on related compounds, the following table presents hypothetical data based on findings for other ortho-alkoxyphenylboronic acids.

| Parameter | Hypothetical Value |

| C-B Bond Length (Å) | 1.55 - 1.57 |

| B-O Bond Length (Å) | 1.36 - 1.38 |

| O-B-O Bond Angle (°) | 118 - 122 |

| C-C-B-O Dihedral Angle (°) | 0 - 30 |

This table presents hypothetical data based on computational studies of analogous ortho-substituted phenylboronic acids. Specific experimental or calculated values for this compound were not found in the reviewed literature.

The electronic environment of the boron atom is also significantly affected by the ethoxymethyl substituent. The oxygen atom in the ethoxymethyl group possesses lone pairs of electrons that can be involved in through-space interactions with the vacant p-orbital of the boron atom. This can influence the Lewis acidity of the boronic acid.

Potential for Intramolecular Coordination and its Impact on Reactivity

A key feature of many ortho-substituted phenylboronic acids is the potential for intramolecular coordination, where a Lewis basic atom in the substituent interacts with the Lewis acidic boron atom. In the case of this compound, the ether oxygen of the ethoxymethyl group can act as an intramolecular Lewis base.

This intramolecular coordination can lead to the formation of a dative B-O bond, resulting in a five-membered ring structure. The strength of this interaction is a subject of computational investigation and has been shown to be significant in related systems. For example, studies on ortho-alkoxy substituted phenylboronic acids have suggested the presence of a stabilizing intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the ether oxygen. nih.gov

The formation of such an intramolecularly coordinated species can have a profound impact on the reactivity of the boronic acid. The coordination of the ether oxygen to the boron atom increases the electron density at the boron center, which in turn can modulate its Lewis acidity. A decrease in Lewis acidity can affect the equilibrium between the neutral boronic acid and the anionic boronate form, which is a key intermediate in many reactions.

The impact of intramolecular coordination on reactivity is particularly relevant in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. The rate and efficiency of this reaction are highly dependent on the properties of the boronic acid, including its stability and the ease of transmetalation. Intramolecular coordination can stabilize the boronic acid, potentially preventing its decomposition under the reaction conditions. However, it might also affect the rate of transmetalation to the palladium catalyst.

Computational studies on related systems often explore the energy profile of different conformers, including those with and without intramolecular coordination, to predict the most stable state and to understand the energy barriers for conformational changes. Natural Bond Orbital (NBO) analysis is another powerful computational tool used to quantify the strength of the intramolecular interaction by examining the delocalization of electron density from the oxygen lone pair to the antibonding orbitals of the boron atom. nih.gov

The following table summarizes the potential effects of intramolecular coordination on the reactivity of this compound, based on general principles observed for related compounds.

| Property | Impact of Intramolecular Coordination |

| Lewis Acidity of Boron | Decreased |

| Stability of the Boronic Acid | Increased |

| Rate of Protodeboronation | Potentially Decreased |

| Reactivity in Suzuki-Miyaura Coupling | Modulated (can be enhanced or retarded depending on the specific reaction conditions and the strength of coordination) |

This table is based on established principles of intramolecular coordination in organoboron chemistry and is intended to be illustrative for this compound.

Advanced Applications and Biomedical Implications of 2 Ethoxymethyl Phenyl Boronic Acid Derivatives

Design and Synthesis of Biologically Active Scaffolds

The versatility of the boronic acid group allows for its assembly into complex and potent biologically active structures. Derivatives of (2-(Ethoxymethyl)phenyl)boronic acid are key starting materials for producing scaffolds that have demonstrated significant therapeutic efficacy. nih.govacs.org

This compound is a valuable precursor for the synthesis of benzoxaboroles. The ethoxymethyl group serves as a protecting group for the hydroxymethyl functionality. Through a deprotection step to yield the corresponding 2-(hydroxymethyl)phenylboronic acid, an intramolecular condensation reaction occurs, forming the stable five-membered benzoxaborole ring. This process creates a cyclic boronic ester that exhibits enhanced chemical stability and unique biological activities compared to its acyclic boronic acid counterpart. digitellinc.comresearchgate.net

Benzoxaboroles are a cornerstone of modern medicinal chemistry, with several derivatives having reached clinical use. enamine.netresearchgate.net Their synthesis from precursors like this compound allows for extensive modification of the aromatic ring, enabling the fine-tuning of their pharmacological profiles. acs.orgmdpi.com

A related but structurally distinct class of compounds are the benzoxaborinines, which feature a six-membered heterocyclic ring. These are homologues of benzoxaboroles, typically synthesized from precursors like 2-(hydroxyethyl)phenylboronic acid. nih.govsigmaaldrich.com The expanded ring of benzoxaborinines leads to different orientations when binding to biological targets, offering an alternative scaffold for designing novel inhibitors. nih.gov

The benzoxaborole scaffold derived from this compound is a powerful pharmacophore for the development of enzyme inhibitors. The Lewis acidic nature of the boron atom allows it to form a reversible, covalent bond with nucleophilic residues, such as the serine in the active site of many enzymes. nih.govacs.org This interaction can potently and selectively inhibit enzyme function. acs.org

A prominent mechanism of action for benzoxaborole-based drugs is the inhibition of aminoacyl-tRNA synthetases, which are essential for protein synthesis. acs.orgnih.gov By forming an adduct with the terminal ribose of tRNA within the enzyme's editing site, these compounds effectively halt the translation process, leading to their antimicrobial effects. nih.gov Other enzymes targeted by benzoxaborole derivatives include phosphodiesterases (PDEs) and β-lactamases, highlighting the broad therapeutic potential of this compound class. acs.orgacs.org

| Compound | Enzyme Target | Therapeutic Application | Reference |

|---|---|---|---|

| Tavaborole (AN2690) | Leucyl-tRNA synthetase (LeuRS) | Antifungal (Onychomycosis) | researchgate.netacs.org |

| Crisaborole (AN2728) | Phosphodiesterase-4 (PDE4) | Anti-inflammatory (Atopic Dermatitis) | enamine.netresearchgate.net |

Beyond therapeutics, boronic acids and their derivatives are instrumental in creating biological probes. Their ability to react with reactive oxygen species (ROS) or to bind with specific biomolecules makes them ideal for developing sensors. bath.ac.uk For instance, probes have been designed where the oxidation of a boronic acid by hydrogen peroxide triggers a fluorescent signal, allowing for the detection of oxidative stress in biological systems. bath.ac.uk The inherent reactivity of the boronic acid moiety is thus harnessed for both therapeutic intervention and diagnostic application. rsc.org

Strategies for Enhanced Biocompatibility and Stability

A critical aspect of drug design is ensuring that a molecule is stable enough to function effectively in a physiological environment while being biocompatible. Research into this compound derivatives has focused on optimizing these properties.

One of the significant challenges for boronic acids in biological applications is their susceptibility to oxidative degradation by ROS. pnas.org The formation of the benzoxaborole ring from precursors like this compound is a key strategy to enhance stability. digitellinc.com The cyclic structure provides a modest increase in resistance to oxidation compared to the open-chain phenylboronic acid. digitellinc.com

Further research has shown that the introduction of specific intramolecular interactions can dramatically improve stability. For example, creating a boralactone, where a nearby carboxyl group coordinates with the boron atom, can increase oxidative stability by a factor of up to 10,000. pnas.org This enhanced stability arises from stereoelectronic effects that diminish the stabilization of the transition state during the oxidation reaction. pnas.org

| Compound Type | Relative Stability (Compared to Phenylboronic Acid) | Key Structural Feature | Reference |

|---|---|---|---|

| Phenylboronic Acid (PBA) | 1x (Baseline) | Acyclic boronic acid | pnas.org |

| Benzoxaborole (BL) | ~10x more stable | Five-membered cyclic boronic ester | pnas.org |

| Boralactone (BOL) | ~10,000x more stable | Intramolecular carboxyl-boron coordination | pnas.org |

The Lewis acidity of a boronic acid, quantified by its pKa value, is fundamental to its biological function, particularly its ability to bind to diols on sugars and glycoproteins. nih.govresearchgate.net For effective binding at physiological pH (~7.4), the boronic acid must be sufficiently acidic to exist in the tetrahedral boronate form. nih.gov Most simple phenylboronic acids have pKa values above 8.5, limiting their reactivity. researchgate.net

A key strategy for enhancing biocompatibility and efficacy is to "tune" the pKa by modifying the substituents on the aromatic ring. nih.govresearchgate.netmdpi.com Attaching electron-withdrawing groups (e.g., -CHO, -CF₃, -NO₂) lowers the pKa, making the boron atom more Lewis acidic and enhancing its ability to bind diols at neutral pH. nih.govsemanticscholar.org Conversely, electron-donating groups increase the pKa. nih.gov The benzoxaborole structure itself inherently lowers the pKa by about 1-2 units compared to the corresponding phenylboronic acid due to ring strain, making it a more effective diol-binder under physiological conditions.

| Compound | Substituent | Approximate pKa | Reference |

|---|---|---|---|

| Phenylboronic acid | None | 8.8 - 9.0 | nih.govsemanticscholar.org |

| 2-Formylphenylboronic acid | 2-CHO | 7.8 | semanticscholar.org |

| Benzoxaborole | Cyclic ester | ~7.3 | |

| 4-Nitrophenylboronic acid | 4-NO₂ | 7.0 | mdpi.com |

Role in Chemical Biology and Bioconjugation

The unique reactivity of boronic acids makes them powerful tools for chemical biology and bioconjugation, enabling the site-selective modification of complex biomolecules. rsc.orgnih.gov This field, often termed bioorthogonal chemistry, leverages chemical reactions that can proceed in a biological environment without interfering with native processes. nih.gov

Derivatives of this compound, particularly those with additional functional groups, are used as "warheads" for linking molecules to proteins, peptides, or cell surfaces. rsc.org Several strategies have been developed:

Boronate Ester Formation: The classic reaction of a boronic acid with a 1,2- or 1,3-diol is used to target glycoproteins or specific motifs like a terminal serine on a protein. nih.govrsc.org

Iminoboronate Formation: 2-Formyl or 2-acetylphenylboronic acids can react with hydrazines or N-terminal cysteines to form stable, reversible iminoboronate or thiazolidine (B150603) boronate linkages, respectively. rsc.orgnih.gov The proximity of the boronic acid to the carbonyl group greatly accelerates this reaction. nih.gov

Metal-Catalyzed Cross-Coupling: In more advanced strategies, boronic acids can participate in metal-catalyzed reactions to form stable C-C or C-heteroatom bonds. bohrium.comrice.edu By choosing the appropriate metal catalyst (e.g., Ni, Cu, Rh) and boronic acid substrate, specific amino acid residues on a protein can be selectively arylated. rice.edu This allows for the construction of complex bioconjugates, such as protein-protein dimers or antibody-drug conjugates. bohrium.comrice.edu

These bioconjugation techniques are essential for creating novel diagnostics, targeted therapeutics, and tools for studying biological systems with high precision. rsc.orgrsc.orgnih.gov

Selective Recognition and Sensing of Biomolecules (e.g., Diols, Glycans)

The fundamental chemistry governing the application of this compound in biosensing is its capacity to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. This interaction produces stable five- or six-membered cyclic boronate esters. Biomolecules such as glycans and other carbohydrates are rich in these diol motifs, making them prime targets for recognition by boronic acid-based sensors.

The ortho-ethoxymethyl group in this compound plays a crucial role. Research into similar ortho-substituted phenylboronic acids, such as those with aminomethyl groups, has shown that the ortho-substituent can form an intramolecular dative bond with the boron atom. This interaction lowers the pKa of the boronic acid, facilitating the formation of the anionic tetrahedral boronate species which is more receptive to diol binding at physiological pH. This enhanced reactivity and stability at neutral pH are critical for applications in biological systems.

This principle allows for the design of sophisticated sensing systems. For instance, when a fluorophore is incorporated into the structure of a boronic acid derivative, the binding of a saccharide can modulate its fluorescence properties through mechanisms like Photoinduced Electron Transfer (PET). In a typical setup, the boronic acid moiety might quench the fluorescence of the nearby dye; upon binding to a glycan, conformational changes can disrupt this quenching, leading to a measurable increase in fluorescence intensity. This "turn-on" fluorescent response enables the sensitive detection of target biomolecules. The ability to fine-tune the structure of the boronic acid allows for the development of sensors with improved selectivity for specific saccharides, such as glucose or fructose, which is a significant area of research.

Site-Specific Labeling of Proteins and Peptides

The ability of boronic acids to interact with diols extends to the glycosylated residues on proteins, opening avenues for their site-specific labeling. A novel strategy employs boronic acids for the traceless, bioreversible delivery of proteins into cells. In one application, a derivative of 2-hydroxymethylphenylboronic acid (a close structural analog) was linked to the amino groups of a protein via a "trimethyl lock" (TML) linker.

This conjugation strategy leverages the intrinsic affinity of the boronic acid for the diol-rich glycocalyx on the surface of mammalian cells to enhance cellular uptake. Once inside the cell, cellular esterases can trigger the immolative linker, which rapidly lactonizes and releases the native, unmodified protein. This method was successfully used to enhance the delivery of Green Fluorescent Protein (GFP) and a cytotoxic ribonuclease into mammalian cells, demonstrating the potential of boronic acid-mediated targeting for therapeutic and research purposes. The reversible nature of the boronate ester bond is key, allowing for the attachment to and subsequent release from cellular surfaces or target glycoproteins.

Potential in Materials Science and Sensor Development

The unique reactivity of this compound and its derivatives makes them valuable components in the creation of advanced materials and sensors. Their ability to form dynamic covalent bonds with diols is harnessed to create materials that respond to specific chemical stimuli.

Integration into Responsive Polymer Systems

This compound and related phenylboronic acid (PBA) derivatives are integrated into polymer structures to create "smart" materials that respond to changes in their environment, such as pH or the presence of specific molecules like glucose or ATP. These responsive systems are often based on the reversible formation of boronic ester crosslinks.

For example, hydrogels have been developed by forming reversible boronic-ester crosslinks between poly(vinyl alcohol) (PVA), a polymer rich in diol groups, and polymers terminated with phenylboronic acid. The crosslinking, and thus the physical state of the gel, is dependent on pH. Under neutral or alkaline conditions, the boronic acid is in its anionic boronate form, which readily binds to the diols of PVA, forming a stable hydrogel. In an acidic environment, the equilibrium shifts back to the neutral, trigonal boronic acid, which has a lower affinity for diols, leading to the dissociation of the crosslinks and the dissolution of the gel. This pH-responsive behavior is being explored for targeted drug delivery systems that can release their therapeutic payload in the acidic microenvironment of tumors or within acidic endosomal compartments inside cells.

Table 1: Examples of Phenylboronic Acid in Responsive Polymer Systems

| Polymer System Component 1 | Polymer System Component 2 | Stimulus for Response | Application | Reference |

|---|---|---|---|---|

| Phenylboronic acid-grafted polymer | Sugar-installed Polyethylenimine (PEI) | Acidic pH, ATP | Gene Delivery | |

| Phenylboronic acid-terminated PPO-PEO-PPO | Poly(vinyl alcohol) (PVA) | pH | Self-Healing Hydrogels | |

| Phenylboronic acid-functionalized polyesters | Catechol-modified PEG | Acidic pH | Drug Delivery |

Development of Chemo- and Biosensors

The selective binding of this compound derivatives to diols is the foundation for a wide array of chemo- and biosensors. These sensors can be designed using various signal transduction methods, including electrochemical and optical techniques.

Electrochemical Sensors: These sensors often involve immobilizing a boronic acid derivative onto an electrode surface. When a target diol-containing analyte, such as glucose or a glycoprotein (B1211001) like glycated hemoglobin (HbA1c), binds to the immobilized boronic acid, it alters the electrochemical properties of the electrode surface. This change can be measured as a shift in potential (potentiometric sensing) or a change in current (voltammetric sensing). For instance, field-effect transistors (FETs) have been functionalized with boronic acids to create highly sensitive potentiometric sensors for saccharides.

Optical/Fluorescent Sensors: As mentioned in section 5.3.1, boronic acids can be paired with fluorescent reporters to create optical sensors. The binding of a saccharide to the boronic acid recognition element causes a change in the fluorescence signal. Diboronic acid-based systems have been developed where two boronic acid units are held in a specific orientation by a molecular scaffold, creating a "cleft" that is highly selective for glucose. Binding of glucose within this cleft can restrict the movement of the phenyl rings, altering the interaction with a redox probe in solution and generating a measurable signal. These systems are being explored for continuous glucose monitoring in diabetes management.

Table 2: Sensor Platforms Utilizing Phenylboronic Acid Derivatives

| Sensor Type | Principle of Operation | Target Analyte(s) | Reference |

|---|---|---|---|

| Electrochemical (FET) | Potentiometric change upon diol binding to a functionalized gate. | Saccharides, Glycoproteins | |

| Fluorescent | Modulation of fluorescence (e.g., PET) upon saccharide binding. | Saccharides, Glycans | |

| Electrochemical (Impedimetric) | Change in electrode impedance upon dopamine (B1211576) binding. | Dopamine | |

| Mass Spectrometry (MALDI) | Affinity capture of glycated proteins on a modified target surface. | Glycated Proteins (AGEs) | |

| Diboronic Acid Sensor | Accelerated electron transfer upon glucose-induced conformational change. | Glucose | |

| Cooperative Binding Sensor | Metal coordination and boronate-diol binding for enhanced affinity. | L-dihydroxy-phenylalanine |

Conclusion and Future Research Directions

Summary of Key Contributions to the Field

(2-(Ethoxymethyl)phenyl)boronic acid, a member of the ortho-alkoxymethylphenylboronic acid class, has made its most significant contributions as a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comlibretexts.org Its primary role is to serve as a building block for the synthesis of complex biaryl and polyaryl compounds, which are pivotal structures in medicinal chemistry and materials science. nih.govnih.gov

The key contribution of the ortho-ethoxymethyl group lies in its ability to influence the reaction's regioselectivity and efficiency. This substituent can act as a temporary directing group, potentially forming a chelation complex with the palladium catalyst. This chelation effect can stabilize the transition state and direct the coupling to a specific position, which is particularly valuable in the synthesis of sterically hindered or complex multi-substituted aromatic systems. beilstein-journals.org While direct studies on the ethoxymethyl derivative are limited, research on analogous compounds like ortho-methoxyphenylboronic acid has demonstrated this beneficial chelation effect in controlling the sequence of substitution in polyhalogenated pyridines. beilstein-journals.org This directed metalation and subsequent cross-coupling is a powerful strategy for constructing specific azabiaryl structures that would be difficult to synthesize otherwise. acs.org

Furthermore, compounds like this compound are instrumental in creating axially chiral biaryls. beilstein-journals.org These molecules, which possess chirality due to restricted rotation around a single bond, are crucial as ligands in asymmetric catalysis. The steric hindrance provided by the ortho-substituent is fundamental to achieving the restricted rotation necessary for atropisomerism. beilstein-journals.org The synthesis of these valuable molecules is a testament to the utility of ortho-substituted phenylboronic acids.

In addition to synthetic utility, phenylboronic acids are widely used in the development of sensors and drug delivery systems. The boronic acid moiety can form reversible covalent bonds with diols, a characteristic exploited in creating glucose sensors and targeted drug-delivery vehicles for cancer therapy by binding to sialic acids overexpressed on cancer cells. nih.govnih.govjapsonline.com While not its primary application, the this compound scaffold could be adapted for these biomedical purposes, with the ethoxymethyl group potentially modifying its solubility, stability, and binding kinetics.

| Contribution Area | Specific Role of this compound | Significance |

| Suzuki-Miyaura Coupling | Source of a substituted phenyl group for C-C bond formation. libretexts.org | Enables synthesis of complex biaryls for pharmaceuticals and materials. nih.govnih.gov |

| Regiocontrol | The ortho-ethoxymethyl group can act as a chelating/directing group. beilstein-journals.org | Allows for precise construction of polysubstituted aromatic compounds. acs.org |

| Asymmetric Synthesis | Precursor for sterically hindered biaryls, leading to atropisomers. beilstein-journals.org | Provides access to chiral ligands essential for enantioselective catalysis. |

| Medicinal Chemistry | Core structure for creating bioactive molecules. nih.gov | Building block for drugs, including potential antiepileptic and anti-inflammatory agents. acs.org |

Identification of Unresolved Challenges and Promising Avenues for Future Inquiry

Despite its utility, the use of this compound and its congeners is not without challenges. The primary difficulty stems from the steric hindrance imparted by the ortho-substituent. This can significantly slow down the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, sometimes leading to lower yields or requiring more forcing reaction conditions compared to less hindered boronic acids. nih.gov Overcoming this challenge requires the development of more active catalyst systems, potentially involving specialized ligands that can accommodate sterically demanding substrates.

A promising area for future inquiry is the expansion of the catalytic toolbox for this class of compounds. While palladium catalysis is well-established, exploring nickel-catalyzed cross-couplings could offer alternative reactivity and potentially milder conditions. nih.gov Furthermore, developing metal-free cross-coupling reactions would be highly advantageous, particularly for pharmaceutical synthesis where residual heavy metal contamination is a major concern. nih.gov

Future investigations should also aim to fully elucidate the mechanistic role of the ortho-alkoxy group. A deeper understanding of its coordinating effects could lead to the design of "smart" reagents where this group can be used to achieve otherwise difficult chemical transformations, such as remote C-H functionalization or controlling complex reaction cascades.

| Challenge | Description | Potential Future Research Direction |

| Steric Hindrance | The ortho-substituent can impede the catalytic cycle, reducing reaction efficiency. nih.gov | Development of highly active Pd or Ni catalysts with ligands designed for bulky substrates. |

| Protodeboronation | Unwanted cleavage of the carbon-boron bond, reducing product yield. harvard.edu | Use of more stable boronic acid surrogates like MIDA boronates or aryltrifluoroborates. |

| Limited Catalytic Methods | Heavy reliance on palladium catalysis. | Exploration of nickel-catalyzed and metal-free coupling strategies. nih.govnih.gov |

| Mechanistic Understanding | The precise electronic and steric effects of the ethoxymethyl group are not fully mapped. | Detailed kinetic and computational studies to model the transition states and chelation effects. |

Interdisciplinary Research Prospects Involving this compound

The unique structure of this compound opens doors to several exciting interdisciplinary research avenues. Its potential extends beyond traditional organic synthesis into materials science, chemical biology, and nanotechnology.

In materials science , the biaryl structures synthesized using this compound could be incorporated into organic light-emitting diodes (OLEDs), liquid crystals, or functional polymers. The ortho-ethoxymethyl group could be used to fine-tune the photophysical properties, solubility, and solid-state packing of these materials. The controlled synthesis of specific atropisomers could lead to novel chiral materials with unique optical properties.

In chemical biology and medicinal chemistry , this reagent could be used to build complex scaffolds for new therapeutic agents. nih.gov The phenylboronic acid moiety itself has applications in creating sensors for carbohydrates and as a warhead for enzyme inhibitors. mdpi.comnih.gov By functionalizing nanoparticles or polymers with derivatives of this compound, researchers could develop sophisticated drug delivery systems. japsonline.comjapsonline.com For example, conjugating it with chitosan (B1678972) could yield biocompatible materials for targeted cancer therapy or wound healing. japsonline.com The ethoxymethyl group could modulate the pKa of the boronic acid, potentially improving its binding affinity for biological targets like sialic acid on cancer cells at physiological pH. nih.gov

In nanotechnology , this boronic acid could be used to functionalize magnetic nanoparticles for the selective enrichment of glycoproteins or bacteria from complex biological samples. nih.govrsc.org The ethoxymethyl group might enhance the solubility and biocompatibility of these nanoparticles, making them more effective for diagnostic applications. The ability to form reversible covalent bonds with diols makes it a prime candidate for creating "smart" materials that respond to specific biological stimuli, such as changes in glucose concentration. mdpi.comnih.gov

The convergence of these fields promises a rich future for this compound and related compounds, transforming them from simple synthetic building blocks into key components of advanced functional systems.

Q & A

Basic: What are the most common synthetic routes for preparing (2-(Ethoxymethyl)phenyl)boronic acid?

Methodological Answer:

The synthesis typically involves two strategies: